molecular formula C22H31N5O3 B2776932 N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049457-66-0

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2776932
CAS RN: 1049457-66-0
M. Wt: 413.522
InChI Key: SPZTXEYVAZASDY-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
BenchChem offers high-quality N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds with specific structural characteristics, such as those containing pyrrolidin-2-one derivatives, showcases the chemical versatility and potential for creating targeted therapeutic agents. These synthetic routes offer foundational knowledge for developing compounds with enhanced pharmacological profiles (Malinka et al., 2005).

Pharmacological Evaluation

Pharmacological studies on derivatives of the chemical structure have highlighted its potential in addressing various health conditions. For instance, research has shown that certain pyrrolidin-2-one derivatives exhibit significant antiarrhythmic, antihypertensive, and α-adrenolytic activities, underscoring the therapeutic potential of these compounds (Kulig et al., 2010). Additionally, the development of compounds with specific binding affinities to adrenoceptors could lead to new treatments for cardiovascular diseases.

Advanced Material Applications

Beyond pharmacological applications, derivatives similar to the chemical structure have been explored in material science, such as in the development of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This application demonstrates the compound's potential in improving the efficiency and performance of solar energy devices, contributing to the advancement of renewable energy technologies (Hu et al., 2015).

Neuropharmacological Research

Research on selective orexin-1 receptor antagonists, which share structural similarities, has provided insights into the role of orexin receptors in stress-induced hyperarousal states without hypnotic effects. This research opens up new avenues for treating psychiatric disorders associated with stress or hyperarousal states, illustrating the compound's relevance in neuropharmacological research (Bonaventure et al., 2015).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZTXEYVAZASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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